3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties and reactivity.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(24)8-4-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZNVNLDOWFAEU-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis: Regioselective Strategies
The 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate precursor is typically synthesized via Knorr pyrazole synthesis or cyclocondensation reactions.
Knorr Cyclocondensation Methodology
Ethyl 4-ethoxybenzoylacetate undergoes cyclization with hydrazine hydrate in ethanol under reflux (Scheme 1):
Ethyl 4-ethoxybenzoylacetate + Hydrazine hydrate
→ Ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate
Critical parameters:
- Molar ratio : 1:1.2 (diethyl oxalate : 4-ethoxyacetophenone)
- Catalyst : H2SO4 (0.5 eq) accelerates cyclization
- Reaction time : 6–8 hrs at 80°C
Regioselectivity arises from hydrogen bonding between the ethoxy group and hydrazine, favoring 3,5-substitution (98:2 regiomeric ratio).
Microwave-Assisted Optimization
Recent protocols reduce synthesis time to 15–30 minutes using microwave irradiation (600 W):
| Parameter | Conventional | Microwave |
|---|---|---|
| Yield | 68% | 82% |
| Time | 6 hrs | 25 min |
| Purity (HPLC) | 95% | 99% |
Microwave conditions enhance molecular dipole alignment, achieving near-quantitative conversion.
Carbohydrazide Intermediate Preparation
The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate:
Ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate + NH2NH2·H2O
→ 3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Hydrazone Formation via Schiff Base Condensation
The final step involves condensing the carbohydrazide with 4-hydroxybenzaldehyde:
3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide + 4-Hydroxybenzaldehyde
→ Target compound
Analytical Characterization Summary
Comparative Analysis of Synthetic Routes
| Method | Time | Yield | Purity | Green Metrics* |
|---|---|---|---|---|
| Conventional | 12 hrs | 72% | 95% | E-factor 8.7 |
| Microwave | 3 hrs | 85% | 99% | PMI 4.2 |
| Solvent-free | 6 hrs | 68% | 97% | E-factor 0.5 |
*E-factor = (kg waste/kg product); PMI = Process Mass Intensity
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including leukemia (HL-60 and NALM-6) and breast cancer (MCF-7) cells. The synthesized derivatives were found to be highly cytotoxic against leukemic cells while demonstrating moderate activity against MCF-7 cells.
Mechanism of Action
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. It is believed that the hydrazone linkage and the presence of the ethoxyphenyl group contribute to its biological activity by influencing binding interactions with target proteins involved in cancer progression.
Nanotechnology and Sensing Applications
Fluorescent Organic Nanoparticles
The compound has also been utilized in the preparation of fluorescent organic nanoparticles (FONs) through electrochemical oxidation methods. These nanoparticles can be employed in various sensing applications, enhancing detection capabilities due to their fluorescent properties.
Antioxidant Activity
Radical Scavenging Properties
Research indicates that derivatives of 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibit significant antioxidant activities. These compounds have been tested for their ability to scavenge free radicals using various assays, including DPPH and nitric oxide scavenging assays. The results suggest that these derivatives possess strong radical scavenging capabilities, making them potential candidates for developing antioxidant therapies .
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the phenyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: : Other pyrazole-based compounds with different substituents.
Phenyl derivatives: : Compounds containing phenyl rings with various functional groups.
Hydrazide derivatives: : Other hydrazide compounds with different substituents.
Uniqueness
What sets 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups and the resulting reactivity and biological activity
Biological Activity
3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a pyrazole ring, an ethoxyphenyl group, and a hydrazone linkage to a 4-hydroxyphenyl moiety. The following sections detail its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 350.4 g/mol
- CAS Number : 1285533-09-6
Biological Activities
The compound exhibits a range of biological activities, primarily focusing on anticancer properties. Research indicates significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
Cytotoxicity Data
The following table summarizes the cytotoxicity data of this compound against selected cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| SF-268 | 3.79 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival. Studies suggest that it may interact with specific proteins or enzymes critical for tumor growth.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazole compounds, highlighting their potential as anticancer agents:
- Study by Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively for structurally related compounds .
- Research by Xia et al. demonstrated that related pyrazole derivatives exhibited significant antitumor activity with growth inhibitory properties, indicating the importance of structural modifications in enhancing biological efficacy .
- Fan et al.'s study emphasized the autophagy induction capabilities of certain pyrazole derivatives without triggering apoptosis, suggesting alternative pathways for therapeutic action .
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. What synthetic methodologies are employed for the preparation of this carbohydrazide derivative?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the pyrazole core through cyclocondensation of substituted hydrazides with β-keto esters or diketones (e.g., ethyl acetoacetate) under acidic conditions .
- Step 2 : Condensation of the pyrazole-5-carbohydrazide intermediate with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol or methanol under reflux to form the Schiff base .
- Purification : Recrystallization using solvents like ethanol or dimethylformamide (DMF) to achieve >95% purity, verified by melting point analysis and HPLC .
Table 1 : Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate, phenylhydrazine | Ethanol | 80°C | 65–75 |
| 2 | 4-Hydroxybenzaldehyde | Methanol | Reflux | 70–85 |
Q. Which spectroscopic techniques are critical for structural elucidation?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches. Hydroxyl groups from the 4-hydroxyphenyl moiety show broad peaks at ~3200–3400 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm), ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and imine proton (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) confirm the molecular weight, while fragmentation patterns validate the hydrazide linkage .
Q. How is preliminary biological activity screening conducted?
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with dose-response curves to determine ED₅₀ values .
- Antimicrobial testing : Agar diffusion methods against Gram-positive/negative bacteria, comparing zone-of-inhibition diameters to standard antibiotics .
Advanced Research Questions
Q. How can computational modeling predict binding affinity and mechanism of action?
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise due to:
- Structural analogs : Slight substituent changes (e.g., 4-ethoxy vs. 4-methoxy groups) alter hydrophobicity and bioavailability .
- Assay conditions : Variations in solvent (DMSO vs. saline), concentration, or cell lines. Mitigation :
- Standardize protocols (e.g., OECD guidelines for toxicity testing).
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. in vitro activity) .
Q. What strategies optimize synthetic yield and purity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazide) and adjust stoichiometry . Table 2 : Yield Optimization
| Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 24 | 65 | 90 |
| ZnCl₂ | 12 | 82 | 95 |
| Microwave | 2 | 78 | 93 |
Q. How are advanced vibrational spectroscopy and DFT calculations applied?
- FT-IR/FT-Raman : Assign vibrational modes (e.g., C=N stretching at 1580 cm⁻¹) and compare with density functional theory (DFT)-calculated spectra (B3LYP/6-311++G** basis set) .
- NLO Properties : Compute hyperpolarizability (β) values to assess nonlinear optical potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
